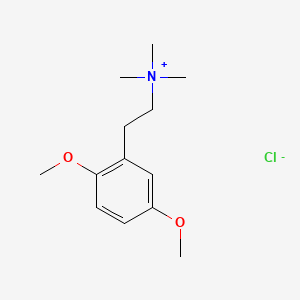
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is a quaternary ammonium compound with the molecular formula C13H22NO2Cl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trimethylammonium group attached to a 2,5-dimethoxyphenethyl moiety, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride typically involves the quaternization of (2,5-dimethoxyphenethyl)amine with methyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or halides can replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxide or halide substituted products.
Aplicaciones Científicas De Investigación
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mecanismo De Acción
The mechanism of action of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is primarily based on its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- Betaine
- Bethanechol
- Carnitine and its derivatives
- Choline and its derivatives
- Methacholine
- Muscarine
- Trimethylglycine
Uniqueness
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride stands out due to its specific structural features, which confer unique properties such as enhanced membrane interaction and antimicrobial activity. Compared to other quaternary ammonium compounds, it offers a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
13078-70-1 |
|---|---|
Fórmula molecular |
C13H22ClNO2 |
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H22NO2.ClH/c1-14(2,3)9-8-11-10-12(15-4)6-7-13(11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
SLANUBHZICPYRW-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCC1=C(C=CC(=C1)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


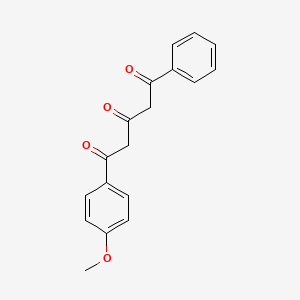
![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)
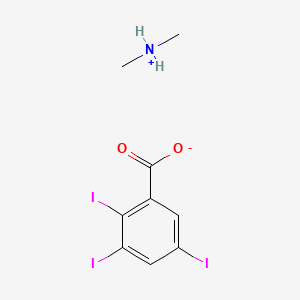

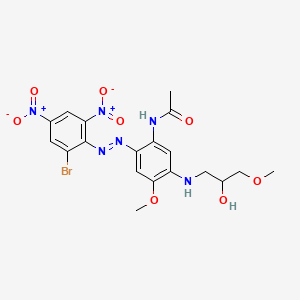

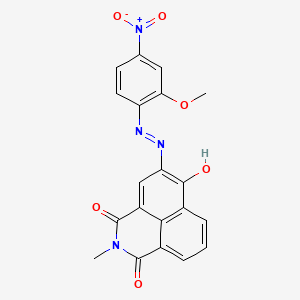

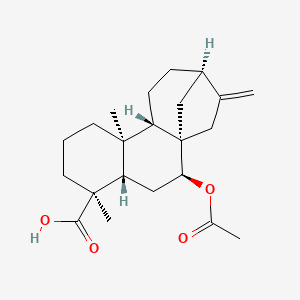
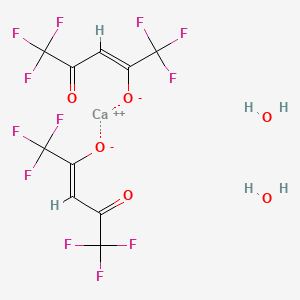
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)


